molecular formula C13H19F2NO4 B13424360 6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid

6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid

Cat. No.: B13424360
M. Wt: 291.29 g/mol
InChI Key: VQWLZBIABHGLHV-UHFFFAOYSA-N
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Description

6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines. A common method for its deprotection uses trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of automated synthesis and purification systems can enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid involves the use of the tert-butoxycarbonyl (Boc) group as a protecting group for amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. This protects the amine group during subsequent reactions and can be removed under acidic conditions to reveal the free amine.

Comparison with Similar Compounds

Similar Compounds

  • 6-Oxaspiro[2.5]octane-1-carboxylic acid
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
  • 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester

Uniqueness

6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid is unique due to the presence of the difluoro group, which can impart distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C13H19F2NO4

Molecular Weight

291.29 g/mol

IUPAC Name

2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octane-1-carboxylic acid

InChI

InChI=1S/C13H19F2NO4/c1-11(2,3)20-10(19)16-6-4-12(5-7-16)8(9(17)18)13(12,14)15/h8H,4-7H2,1-3H3,(H,17,18)

InChI Key

VQWLZBIABHGLHV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(C2(F)F)C(=O)O

Origin of Product

United States

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